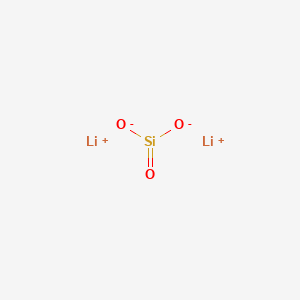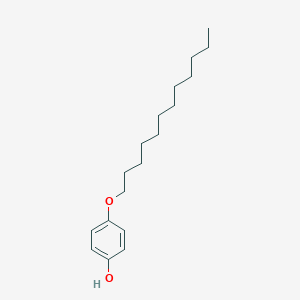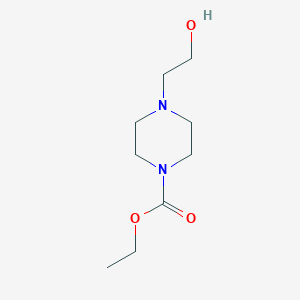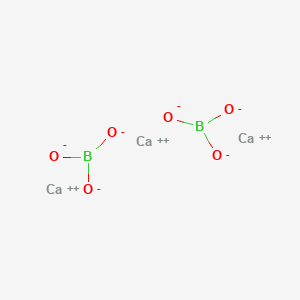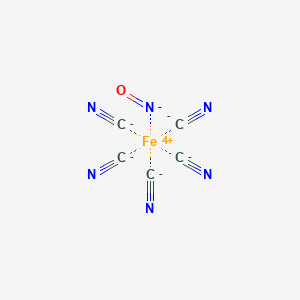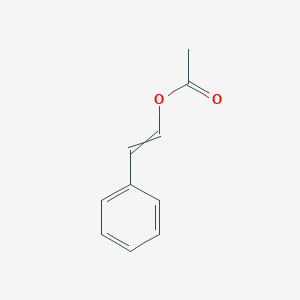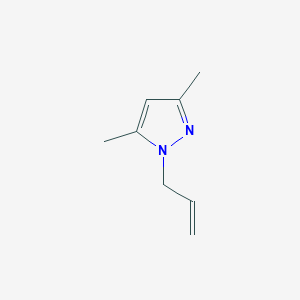
碳化铌 (NbC)
描述
Niobium carbide is an extremely hard refractory ceramic material. It is commercially used in tool bits for cutting tools and is usually processed by sintering. It appears as a brown-gray metallic powder with a purple lustre and is highly corrosion-resistant . Niobium carbide has a cubic crystal structure and is known for its high melting point of 3,608°C .
科学研究应用
Niobium carbide has a wide range of scientific research applications:
生化分析
It is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools . Niobium forms with carbon several chemical compounds, such as niobium monocarbide NbC 1−x with an extremely broad homogeneity range .
Biochemical Properties
This property allows it to generate NIR-triggered hyperthermia and reactive oxygen species, contributing to a synergetic photothermal and photodynamic effect .
Cellular Effects
In the context of cellular effects, studies have shown that macrophages can be used as bio-carriers for the targeted delivery of Niobium carbide (NbC) . The phagocytosis of macrophages is proved to retain the photothermal/photodynamic effect of NbC . This suggests that NbC can influence cell function, particularly in the context of cancer treatment .
Molecular Mechanism
When exposed to near-infrared light, NbC can generate heat and reactive oxygen species, which can have various effects on biomolecules .
Dosage Effects in Animal Models
In animal models, macrophage-loaded NbC has been shown to allow the complete removal of solid tumors both in nude mice and big animal models involving rabbits
准备方法
Synthetic Routes and Reaction Conditions: Niobium carbide can be synthesized by heating niobium oxide in a vacuum at 1800°C and adding coke . Another method involves the direct carburization of niobium metal in an atmosphere of an argon and ethylene gas mixture at temperatures up to 2100°C .
Industrial Production Methods: In industrial settings, niobium carbide is often produced by the reaction of niobium pentoxide with carbon in a vacuum or inert atmosphere at high temperatures. This process ensures the formation of stoichiometric niobium carbide with high purity .
化学反应分析
Types of Reactions: Niobium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Niobium carbide can be reduced by hydrogen at high temperatures to form niobium metal and methane.
Substitution: Niobium carbide can react with halogens to form niobium halides and carbon halides.
Major Products Formed:
Oxidation: Niobium pentoxide (Nb2O5)
Reduction: Niobium metal (Nb) and methane (CH4)
Substitution: Niobium halides (e.g., NbCl5) and carbon halides (e.g., CCl4)
作用机制
The mechanism by which niobium carbide exerts its effects is primarily through its high hardness and thermal stability. The compound’s unique crystal structure allows it to withstand high temperatures and mechanical stress, making it an ideal material for cutting tools and wear-resistant coatings . The molecular targets and pathways involved include the formation of strong covalent bonds between niobium and carbon atoms, which contribute to its exceptional mechanical properties .
相似化合物的比较
Titanium carbide (TiC): Known for its high hardness and thermal conductivity, but niobium carbide has a higher melting point.
Tungsten carbide (WC): Exhibits excellent hardness and wear resistance, but niobium carbide is less dense and has a lower thermal expansion coefficient.
Zirconium carbide (ZrC): Similar in hardness and thermal properties, but niobium carbide has better corrosion resistance.
Uniqueness of Niobium Carbide: Niobium carbide stands out due to its combination of high hardness, high melting point, and excellent corrosion resistance. Its unique properties make it suitable for a wide range of applications, from cutting tools to high-temperature ceramics .
属性
IUPAC Name |
methane;niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Nb/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOIETWQBJYMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.949 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12069-94-2 | |
| Record name | Niobium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium carbide (NbC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and composition of Niobium carbide?
A1: Niobium carbide (NbC) is a ceramic material with a rock-salt crystal structure. [] Its stoichiometry can vary within a certain range, leading to the formation of different phases like Nb₄C₃ and Nb₆C₅. [] This variability allows for tailoring of its properties for specific applications.
Q2: What are the key mechanical properties of NbC that make it suitable for demanding applications?
A2: NbC boasts high hardness, a very high melting point (around 3,490 °C), and relatively low density. [] These properties make it an attractive material for applications involving high temperatures and wear resistance, such as cutting tools and wear protection coatings. []
Q3: Can the properties of Niobium carbide be modified?
A3: Yes, the properties of NbC can be significantly influenced by factors like the type and concentration of the binder used (e.g., cobalt, nickel, nickel-molybdenum) and the sintering process employed (e.g., spark plasma sintering, liquid phase sintering). [] These factors affect the balance between hardness and toughness, enabling the material to be tailored for specific needs.
Q4: What methods are used to synthesize Niobium carbide?
A4: Several methods can be used to synthesize NbC, including:
- High-energy milling: This technique involves milling niobium and carbon (graphite) powders to promote their reaction and form NbC. [, ]
- Carbothermal reduction: This method uses a mixture of methane (CH4) and hydrogen (H2) to reduce and carburize niobium oxide precursors at elevated temperatures (around 1173 K) to form NbC. [, , ]
- Plasma spray welding: This technique involves injecting NbC powders along with a matrix metal (e.g., nickel-based alloys) into a plasma jet, which melts and propels them onto a substrate to form a composite coating. []
Q5: What are the advantages of using high-energy milling for NbC synthesis?
A5: High-energy milling offers a relatively simple and versatile route for synthesizing NbC. [, ] It eliminates the need for high temperatures often required in other methods, making it potentially more cost-effective.
Q6: How is Niobium carbide being explored as a potential substitute for tungsten carbide (WC)?
A6: NbC is being investigated as a potential alternative to tungsten carbide (WC) in cutting tools and wear protection applications. [, , , ] Its high hardness and wear resistance, combined with the potential for sustainable sourcing of niobium, make it an attractive alternative to WC, which relies on the less abundant tungsten.
Q7: Beyond cutting tools, what other applications is Niobium carbide being explored for?
A7: NbC is also being investigated for its potential in:
- Corrosion-resistant coatings: NbC coatings applied via thermoreactive diffusion have shown promising results in improving the corrosion resistance of gray cast iron in biodiesel applications. [, ]
- Metal matrix composites: Incorporating NbC particles into aluminum alloys like AA6061 through friction stir processing has been shown to enhance mechanical properties such as hardness, stiffness, and wear resistance. [, ]
- Biomedical applications: Recent studies explore NbC as a photothermal agent for targeted tumor therapy due to its near-infrared absorption properties. [] This application leverages NbC's ability to generate heat and reactive oxygen species upon near-infrared irradiation, potentially leading to tumor cell death.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


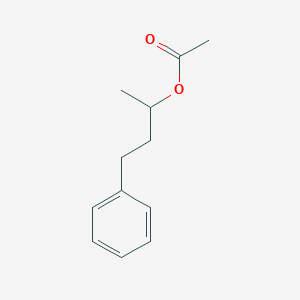

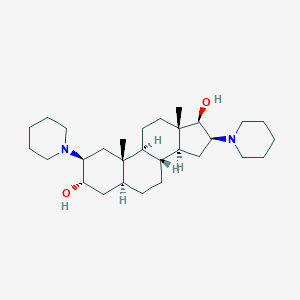
![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B76950.png)
